molecular formula C8H9N3O2S B13096269 N-3H-Indol-2-ylsulfuric diamide

N-3H-Indol-2-ylsulfuric diamide

Cat. No.: B13096269
M. Wt: 211.24 g/mol
InChI Key: YCYPXHZNLFTQBG-UHFFFAOYSA-N
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Description

N-3H-Indol-2-ylsulfuric diamide is a synthetic compound featuring an indole ring system (3H-indol-2-yl) conjugated with a sulfuric diamide group (-SO₂(NH₂)₂). The indole moiety, a bicyclic structure comprising a benzene fused to a pyrrole ring, is a common pharmacophore in bioactive molecules, while the sulfuric diamide group introduces redox-active and metal-binding properties.

Properties

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

(2E)-2-sulfamoylimino-1,3-dihydroindole

InChI

InChI=1S/C8H9N3O2S/c9-14(12,13)11-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H,10,11)(H2,9,12,13)

InChI Key

YCYPXHZNLFTQBG-UHFFFAOYSA-N

Isomeric SMILES

C\1C2=CC=CC=C2N/C1=N/S(=O)(=O)N

Canonical SMILES

C1C2=CC=CC=C2NC1=NS(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

P-Methylphosphonic Diamide
  • Structure : Features a phosphorus central atom with two amide groups (CAS RN: 4759-30-2) .
  • Comparison: Unlike N-3H-Indol-2-ylsulfuric diamide, the phosphorus-based backbone alters electronegativity and reactivity.
3-Chloro-N-phenyl-phthalimide
  • Structure : A chloro-substituted isoindoline-1,3-dione derivative (Fig. 1 in ) .
  • Comparison: The isoindoline ring shares aromaticity with indole but lacks the pyrrole nitrogen. This compound is utilized in polymer synthesis (e.g., polyimides), suggesting that this compound could similarly serve as a monomer if functionalized appropriately .
Indole Acetamide Derivatives
  • Structure: N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives ().
  • Comparison: These compounds demonstrate antioxidant activity via DPPH and FRAP assays.

Functional Analogs

Diamide (CAS not specified)
  • Function : A sulfhydryl-oxidizing agent inducing disulfide stress in cells ().
  • Comparison :
    • Mechanism : Diamide oxidizes thiols to disulfides, whereas the sulfuric diamide group in this compound may act as a sulfonating agent or participate in redox reactions.
    • Biological Effects : Diamide causes dose-dependent Al³⁺ accumulation in yeast (50-fold increase at 5 mM) and S-glutathionylation in macrophages . Similar studies on this compound could explore its metal-binding capacity or oxidative stress induction.
Al³⁺-Binding Compounds
  • Example : Diamide-induced Al³⁺ uptake ().
  • Comparison : The sulfuric diamide group may chelate Al³⁺, analogous to diamide, but the indole ring could enhance membrane permeability or target specificity.

Physicochemical and Spectroscopic Properties

  • NMR Data : provides ¹³C and ¹H NMR shifts for cysteine interactions with diamide. Similar analyses for this compound could identify sulfur-indole conjugation effects .
  • Synthetic Yields : Tables in , and 8 list reaction yields for indole derivatives (e.g., 28–877% for 3,3-di(1H-indol-3-yl)indol-2-ones). These data suggest feasible synthetic routes for this compound via condensation or sulfonation .

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